1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea
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Description
1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, also known as MTPUT, is a compound that has been extensively studied for its potential use in scientific research.
Scientific Research Applications
Anticancer Activity
Research has identified diaryl ureas as significant fragments in medicinal chemistry, with some derivatives designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have demonstrated significant antiproliferative effects, with certain derivatives showing potent inhibitory activity comparable to known inhibitors like sorafenib (Jian Feng et al., 2020). Another study synthesized urea derivatives, including a compound structurally similar to the query, which showed in vitro anticancer activity against a prostate cancer cell line (Sana Mustafa et al., 2014).
Enzymatic Reactions and Green Chemistry
1-β-Arabinofuranosyl uracil and related nucleosides were enzymatically acylated with excellent regioselectivity, showcasing the compound's potential role in biocatalyzed processes and green chemistry applications (Y. Simeó et al., 2009).
Synthesis Methods
A method was developed for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) urea derivatives, highlighting efficient synthetic approaches under microwave irradiation, which could be applicable to the synthesis of the compound (Kejian Li et al., 2008).
Molecular Properties
The study of conformational and tautomeric control in ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives, including methoxy pyridine derivatives, investigated by variable temperature and NMR titrations as well as DFT quantum chemical calculations, suggests intriguing molecular sensing capabilities based on tautomerism controlled by conformational state (Adam Kwiatkowski et al., 2019).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-18-7-4-13-11(17)15-9-10-3-2-6-16(10)12-14-5-8-19-12/h5,8,10H,2-4,6-7,9H2,1H3,(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIKDGAIFUQELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCCN1C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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